2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a compound that belongs to the category of benzamides. It is characterized by the presence of a methoxy group, a benzamide core, and a pyridazine ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Scientific Research Applications
2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring
Mode of Action
It’s known that molecules of similar structure are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains . This could suggest a potential interaction with its targets, but the exact mode of action would require further investigation.
Biochemical Pathways
It’s known that indirect injury may be related to vascular endothelial dysfunction, which reportedly arises from monocyte binding to the endothelium associated with an increase in superoxide anion
Result of Action
It’s known that molecules of similar structure are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains . This could suggest a potential molecular effect, but the exact results of the compound’s action would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The pyridazine derivative is then coupled with an aniline derivative through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Methyl iodide and cesium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit diverse pharmacological activities.
Benzamide Derivatives: Other benzamide compounds, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)benzamide, also show similar biological activities.
Uniqueness
2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and pyridazine ring contribute to its potential as a versatile pharmacophore .
Properties
IUPAC Name |
2-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-7-12-18(23-22-13)20-14-8-10-15(11-9-14)21-19(24)16-5-3-4-6-17(16)25-2/h3-12H,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQCEMPVYLLEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.